molecular formula C22H25N3OS B2736576 N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide CAS No. 2034505-80-9

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide

Cat. No. B2736576
CAS RN: 2034505-80-9
M. Wt: 379.52
InChI Key: PTTPZHKRDVOWML-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPEP, and it is a member of the pyrazoline family of compounds.

Mechanism of Action

The mechanism of action of DPEP is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the activation of apoptotic pathways. DPEP has been shown to induce the production of ROS in cancer cells, leading to oxidative stress and ultimately cell death. It is also thought to inhibit the activity of anti-apoptotic proteins, leading to the activation of pro-apoptotic proteins and the initiation of apoptosis.
Biochemical and Physiological Effects:
DPEP has been shown to have a number of biochemical and physiological effects in various cell types. In cancer cells, DPEP induces apoptosis and inhibits cell proliferation. In normal cells, it has been shown to have antioxidant properties and may protect against oxidative stress. DPEP has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPEP in lab experiments is its high selectivity and sensitivity towards metal ions such as copper and iron. This makes it a useful tool for studying their biological roles and interactions. Another advantage is its potential use in cancer therapy, where it has shown promise as a selective inducer of apoptosis in cancer cells.
One limitation of using DPEP in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to work with in certain experimental setups. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in different cell types and experimental conditions.

Future Directions

There are several future directions for research on DPEP. One area of interest is the development of new cancer therapies based on its ability to selectively induce apoptosis in cancer cells. Another area of research is the development of new fluorescent probes for the detection of metal ions, which could have applications in environmental monitoring and biomedical imaging. Additionally, further studies are needed to elucidate the mechanism of action of DPEP and its effects on different cell types and experimental conditions.

Synthesis Methods

The synthesis of DPEP involves the reaction of 3-(phenylthio)propanoic acid with 3,5-dimethyl-4-phenyl-1H-pyrazole-1-ethanamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction mixture is stirred at room temperature for several hours, and the resulting product is isolated by filtration and purified by column chromatography. The yield of the reaction is typically high, and the purity of the product can be confirmed by NMR spectroscopy.

Scientific Research Applications

DPEP has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions such as copper and iron. DPEP has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a useful tool for studying their biological roles and interactions.
Another area of research where DPEP has shown promise is in the field of cancer therapy. It has been reported that DPEP can selectively induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This property makes DPEP a potential candidate for developing new cancer therapies that are more effective and less toxic than current treatments.

properties

IUPAC Name

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-17-22(19-9-5-3-6-10-19)18(2)25(24-17)15-14-23-21(26)13-16-27-20-11-7-4-8-12-20/h3-12H,13-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTPZHKRDVOWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)CCSC2=CC=CC=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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